3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde
Overview
Description
Scientific Research Applications
Synthetic Applications
Synthesis of 3,4,5-Trimethoxy Benzaldehyde : A study by Feng (2002) outlines a process involving the reaction of p-hydroxy benzaldehyde with bromine, forming 3,5-bromo-4-hydroxy benzaldehyde. This compound is then converted to 3,4,5-trimethoxy benzaldehyde, illustrating a potential application of related bromo-benzaldehydes in organic synthesis (Yangyu Feng, 2002).
Synthesis of Tetralin Derivatives : Banerjee et al. (2013) demonstrate the use of a similar compound, 3-hydroxy-4-methoxy-benzaldehyde, in the synthesis of tetralin derivatives. This highlights the utility of bromo-benzaldehydes in the synthesis of complex organic compounds (A. K. Banerjee et al., 2013).
Polymer Science Applications
- Copolymerization Studies : Kharas et al. (2016) investigated the copolymerization of styrene with various ethylenes, including bromo-methoxy substituted compounds. These studies demonstrate the relevance of bromo-benzaldehydes in polymer chemistry (G. Kharas et al., 2016).
Biochemical Research
Synthesis of Antimicrobial Compounds : Sherekar et al. (2021) synthesized compounds from bromo- and methoxy-substituted benzaldehydes, which were then evaluated for their antimicrobial activities. This indicates the potential of bromo-benzaldehydes in developing new antimicrobial agents (V. M. Sherekar et al., 2021).
Cubane Cobalt and Nickel Clusters Synthesis : A study by Zhang et al. (2013) involving the synthesis of tetranuclear complexes, including the use of 2-hydroxy-3-methoxy-benzaldehyde, suggests the applicability of bromo-benzaldehydes in the synthesis of metal-organic frameworks and complexes (Shuhua Zhang et al., 2013).
properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJTMSWYURBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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